molecular formula C9H12INO2S B123375 Tert-butyl 2-iodothiophen-3-ylcarbamate CAS No. 149704-10-9

Tert-butyl 2-iodothiophen-3-ylcarbamate

Cat. No. B123375
M. Wt: 325.17 g/mol
InChI Key: ZBMZUJNUBUFYFB-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodothiophen-3-ylcarbamate is a chemical compound . It is also known as Tert-butyl N-(3-iodothiophen-2-yl)carbamate .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-iodothiophen-3-ylcarbamate is C9H12INO2S . The InChI code is 1S/C9H13INO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) .


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 2-iodothiophen-3-ylcarbamate is 326.18 . It is a liquid at room temperature .

Scientific Research Applications

  • Chemical Structure Characterization

  • Synthesis and Applications in Organic Chemistry

    • The synthesis of 2-substituted benzo[b]thiophenes via a Pd-catalyzed coupling reaction, which can involve compounds like tert-butyl 2-iodothiophen-3-ylcarbamate, has applications in creating compounds with fluorescence quantum yield and as cannabinoid receptor ligands (Chen, Xiang, Yang & Zhou, 2017).
  • Process Development and Pilot-Plant Synthesis

  • Chemical Reactions and Synthesis Routes

    • Studies on chemical reactions such as the Diels-Alder reaction of related carbamates demonstrate the versatility of tert-butyl 2-iodothiophen-3-ylcarbamate in organic synthesis and its potential use in the preparation of complex organic compounds (Padwa, Brodney & Lynch, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

tert-butyl N-(2-iodothiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMZUJNUBUFYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452790
Record name TERT-BUTYL 2-IODOTHIOPHEN-3-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-iodothiophen-3-ylcarbamate

CAS RN

149704-10-9
Record name TERT-BUTYL 2-IODOTHIOPHEN-3-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149704-10-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a manner analogous to Campaigne, E. and Monroe, P. A. J.A.C.S., 76, 2447-2450 (1954), to a boiling solution of (tert-butoxy)-N-(3-thiophenyl)carboxamide (21.0 g, 0.1 mol) in methylene chloride (400 mL) add N-iodosuccinimide (23.7 g, 0.1 mol) in small portions. Set the heating bath to 65° C. for 20 min. Take the reaction to room temperature, evaporate the solvent and purify the crude by flash chromatography (Silica gel-Hexane/EtOAc 9:1) to obtain 30.0 g (88%) of (tert-Butoxy)-N-(2-iodo(3-thiophenyl))carboxamide as a white solid.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A vial was charged with 199 mg (1.0 mmol) 3-(tert-butoxycarbonylamino)thiophene, 164 mg (2.0 mmol) NaOAc, 4.0 mL HOAc, and a stir bar. The mixture was stirred at room temperature, giving a homogeneous solution “A”. A second vial was charged with 162 mg (1.0 mmol) iodine monochloride and 2.0 mL glacial acetic acid. The second mixture was swirled at room temperature. This second homogeneous solution “B” was added to solution “A” dropwise over three minutes. A white solid began to precipitate immediately. After the addition, the mixture was allowed to stand overnight, at which time the white solid had separated from the brown supernatant. With stirring, 200 uL sat. Na2S2O3/H2O was added, decolorizing the mixture from brown to yellow. 10 mL water was added, and then the mixture was evaporated, affording a semi-solid light brown residue. The residue was partitioned between EtOAc and H2O, and the separated EtOAc phase was washed (sat. NaHCO3, then sat. NaCl). The EtOAc phase was filtered, and concentrated to give 262 mg (81%) of the title compound as light brown crystals. 1H NMR (CDCl3, 300 MHz) δ 7.49 (bs, 1H), 7.45 (d, J=5.4 Hz, 1H), 6.50 (bs, 1H), 1.54 (s, 9H). Method [5]: rt=1.40 min; m/z=269.9 (MH+ minus isobutylene).
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
164 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods III

Procedure details

In a manner analogous to Campaigne, E. and Monroe, P. A. J.A.C.S., 76, 2447-2450 (1954), to a boiling solution of (tert-butoxy)-N-(3-thienyl)carboxamide (21.0 g, 0.1 mol, preparation 5) in methylene chloride (400 mL) is added N-iodosuccinimide (23.7 g, 0.1 mol) in small portions. The heating bath is then set to 65° C. for 20 min. TLC (Hexane/AcOEt 9:1) shows complete consumption of starting material. The reaction is taken to room temperature, the solvent is evaporated and the crude is purified by flash chromatography (Silica gel-Hexane/EtOAc 9:1) to obtain 30.0 g (88%) of title compound as a white solid.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Hexane AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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